molecular formula C12H16ClN3O3 B6350991 4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-5-ethyl-1,2-oxazole-3-carboxylic acid (HCl) CAS No. 1910761-57-7

4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-5-ethyl-1,2-oxazole-3-carboxylic acid (HCl)

Cat. No. B6350991
CAS RN: 1910761-57-7
M. Wt: 285.73 g/mol
InChI Key: YVNRNALZRJCPNA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pyrazole ring and an oxazole ring. Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms and three carbon atoms . Oxazole is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered aromatic ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazole compounds are often synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine . Oxazole compounds can be synthesized through a variety of methods, including cyclodehydration of amide alcohols and the Robinson-Gabriel synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely involve a complex three-dimensional arrangement due to the presence of the two heterocyclic rings .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazole and oxazole rings can participate in a variety of chemical reactions, often serving as precursors to other compounds in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Some general properties of pyrazole compounds include a white solid appearance, a density of 1.027 g/cm^3, a melting point of 107.5 °C, and a boiling point of 218 °C .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .

Antibacterial and Antimycobacterial Activities

The derivatives of 1,3-diazole, a class of compounds to which MFCD08685647 belongs, show different biological activities such as antibacterial and antimycobacterial activities . These compounds could potentially be used in the development of new drugs to treat bacterial and mycobacterial infections .

Anti-inflammatory and Antitumor Activities

1,3-diazole derivatives also exhibit anti-inflammatory and antitumor activities . This suggests that MFCD08685647 could potentially be used in the treatment of inflammatory conditions and cancer .

Antidiabetic and Anti-allergic Activities

Research has shown that 1,3-diazole derivatives have antidiabetic and anti-allergic activities . This suggests that MFCD08685647 could potentially be used in the treatment of diabetes and allergic reactions .

Antipyretic and Antiviral Activities

1,3-diazole derivatives are also known for their antipyretic and antiviral activities . This suggests that MFCD08685647 could potentially be used in the treatment of fever and viral infections .

Antioxidant and Anti-amoebic Activities

Research has shown that 1,3-diazole derivatives have antioxidant and anti-amoebic activities . This suggests that MFCD08685647 could potentially be used in the treatment of oxidative stress-related conditions and amoebic infections .

Antihelmintic and Antifungal Activities

1,3-diazole derivatives are also known for their antihelmintic and antifungal activities . This suggests that MFCD08685647 could potentially be used in the treatment of helminth infections and fungal infections .

Ulcerogenic Activities

1,3-diazole derivatives are also known for their ulcerogenic activities . This suggests that MFCD08685647 could potentially be used in the treatment of ulcers .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Some pyrazole compounds have been found to have biological activity, such as antimicrobial or anticancer activity .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. It’s important to avoid long-term or frequent exposure, avoid inhaling its dust or solution, and store it in a sealed container .

Future Directions

Future research could explore the potential uses of this compound in various fields, such as medicine or materials science. Given the biological activity of some pyrazole compounds, it could be interesting to explore whether this compound has similar properties .

properties

IUPAC Name

4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethyl-1,2-oxazole-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3.ClH/c1-4-10-9(11(12(16)17)15-18-10)5-8-6(2)13-14-7(8)3;/h4-5H2,1-3H3,(H,13,14)(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNRNALZRJCPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C(=O)O)CC2=C(NN=C2C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-5-ethyl-1,2-oxazole-3-carboxylicacid(HCl)

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